Leiopyrrole
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Overview
Description
Leiopyrrole is a chemical compound with the molecular formula C₂₃H₂₈N₂O . It is known for its anticholinergic properties, which means it can block the action of the neurotransmitter acetylcholine in the central and the peripheral nervous system
Preparation Methods
Synthetic Routes and Reaction Conditions
Leiopyrrole can be synthesized through various chemical reactions. One common method involves the reaction of 2-methyl-5-phenylpyrrole with 2-diethylaminoethanol in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and solvents can optimize the yield and purity of the final product. The compound is then isolated and purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Leiopyrrole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: this compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogens or other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of this compound .
Scientific Research Applications
Leiopyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: this compound’s anticholinergic properties make it useful in studying neurotransmitter functions.
Medicine: It has potential therapeutic applications in treating conditions like muscle spasms.
Industry: This compound can be used in the development of new materials and chemical processes.
Mechanism of Action
Leiopyrrole exerts its effects by blocking the action of acetylcholine at muscarinic receptors. This inhibition prevents the neurotransmitter from binding to its receptors, thereby reducing the transmission of nerve impulses that cause muscle contractions and other physiological responses .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler structure with similar chemical properties.
Polypyrrole: A polymer form used in various applications, including sensors and batteries.
Leuprolide: Another compound with different therapeutic applications.
Uniqueness
Its ability to block acetylcholine makes it particularly valuable in research and therapeutic contexts .
Properties
CAS No. |
5633-16-9 |
---|---|
Molecular Formula |
C23H28N2O |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[2-(2-methyl-5-phenylpyrrol-1-yl)phenoxy]ethanamine |
InChI |
InChI=1S/C23H28N2O/c1-4-24(5-2)17-18-26-23-14-10-9-13-22(23)25-19(3)15-16-21(25)20-11-7-6-8-12-20/h6-16H,4-5,17-18H2,1-3H3 |
InChI Key |
DQIUUHJEYNMMLD-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC=CC=C1N2C(=CC=C2C3=CC=CC=C3)C |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1N2C(=CC=C2C3=CC=CC=C3)C |
Appearance |
Solid powder |
Key on ui other cas no. |
5633-16-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(o-(2-diethylaminoethoxy)phenyl)-2-methyl-5-phenylpyrrole Leioplegil leiopyrrole |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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